Chlorasquin Exhibits 9-Fold Greater Potency Than Methotrexate Against Thymidylate Synthetase in Mammalian Cell Assays
In a direct head-to-head comparison using RPMI 4265 human lymphoblasts, Chlorasquin inhibited thymidylate synthetase with an approximate Ki of 4.9 × 10⁻⁶ M, whereas methotrexate exhibited a Ki of 4.5 × 10⁻⁵ M under identical assay conditions. Both compounds inhibited the enzyme in a noncompetitive manner with respect to 5,10-methylenetetrahydrofolate [1].
| Evidence Dimension | Thymidylate synthetase inhibition potency (Ki) |
|---|---|
| Target Compound Data | 4.9 × 10⁻⁶ M (4.9 µM) |
| Comparator Or Baseline | Methotrexate: 4.5 × 10⁻⁵ M (45 µM) |
| Quantified Difference | Chlorasquin is approximately 9.2-fold more potent (lower Ki) |
| Conditions | RPMI 4265 human lymphoblasts; noncompetitive inhibition with respect to 5,10-methylenetetrahydrofolate |
Why This Matters
This 9-fold potency differential means Chlorasquin achieves equivalent enzyme inhibition at significantly lower concentrations than methotrexate, which is critical for experimental designs requiring thymidylate synthetase modulation with minimized off-target effects.
- [1] Chello PL, McQueen CA, DeAngelis LM, Bertino JR. Elevation of dihydrofolate reductase, thymidylate synthetase, and thymidine kinase in cultured mammalian cells after exposure to folate antagonists. Cancer Res. 1976 Jul;36(7 PT 1):2442-9. PMID: 1277151. View Source
